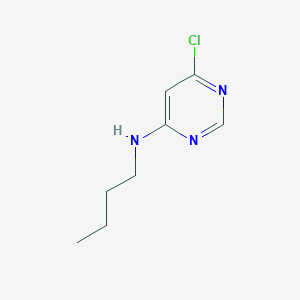

N-butyl-6-chloropyrimidin-4-amine

Descripción

Significance of Pyrimidine (B1678525) Scaffolds in Molecular Design and Drug Discovery

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug discovery. nih.gov Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, underscores its fundamental biological importance. This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in the design of novel therapeutic agents. nih.gov

The versatility of the pyrimidine core allows for structural modifications at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological effects. nih.gov Consequently, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities. Marketed drugs containing the pyrimidine moiety are used as anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular agents. nih.gov For example, the pyrimidine framework is central to the mechanism of action of several kinase inhibitors used in oncology by forming crucial hydrogen bonds with target proteins. nih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems further enhances its utility in drug design, often improving the compound's interaction with biological targets. nih.gov

Overview of Halogenated Pyrimidine Derivatives in Synthetic Chemistry

Halogenated pyrimidines are exceptionally valuable intermediates in synthetic organic chemistry, primarily due to the reactivity of the carbon-halogen bond. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). Chloro-substituted pyrimidines are among the most common and versatile of these halogenated derivatives.

The chlorine atom acts as an excellent leaving group, facilitating the introduction of a wide array of functional groups, including amines, alcohols, and thiols. nih.gov The reactivity of dichloropyrimidines can often be controlled to achieve selective monosubstitution or disubstitution by carefully managing reaction conditions such as temperature, solvent, and the nature of the nucleophile. For instance, the reaction of 4,6-dichloropyrimidine (B16783) with amines is a widely used method for the synthesis of 4-amino-6-chloropyrimidine (B18116) derivatives. nih.gov This selective reactivity makes chloropyrimidines crucial building blocks for constructing more complex, highly functionalized heterocyclic systems for various applications, including the development of novel pharmaceuticals. nih.gov

Research Trajectories and Academic Relevance of N-butyl-6-chloropyrimidin-4-amine

This compound is a specific example of a halogenated pyrimidine that serves as a valuable building block in heterocyclic chemistry. Its academic relevance is primarily derived from its utility as a synthetic intermediate, enabling the construction of more elaborate molecules for research and potential therapeutic applications.

The synthesis of this compound typically involves the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with n-butylamine. This reaction leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing for a selective mono-amination. The remaining chlorine atom at the 6-position provides a reactive handle for subsequent chemical transformations.

The primary research trajectory for this compound is its use in the synthesis of polysubstituted pyrimidines. The chlorine atom at the 6-position can be displaced by another nucleophile, often through metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Suzuki coupling. nih.gov This allows for the controlled, stepwise introduction of different substituents onto the pyrimidine core, creating a library of diverse molecules for screening in drug discovery programs. For instance, compounds with a similar 4-amino-6-chloropyrimidine core have been used to synthesize novel antitubercular agents and kinase inhibitors. nih.govnih.gov The butyl group at the 4-amino position contributes to the lipophilicity of the molecule, which can be a critical factor in modulating its biological activity and pharmacokinetic profile.

While extensive research focusing solely on this compound as a final product is not prominent, its commercial availability and the established reactivity of its functional groups firmly place it as a relevant and useful tool for medicinal chemists and researchers in the field of heterocyclic chemistry. bldpharm.com

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 26423-00-7 | bldpharm.com |

| Molecular Formula | C8H12ClN3 | bldpharm.com |

| Molecular Weight | 185.65 g/mol | bldpharm.com |

Table 2: Physical and Chemical Properties of the Parent Compound 4-Amino-6-chloropyrimidine

| Property | Value | Source |

| Molecular Formula | C4H4ClN3 | nih.govsigmaaldrich.com |

| Molecular Weight | 129.55 g/mol | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 214-219 °C | sigmaaldrich.com |

| IUPAC Name | 6-chloropyrimidin-4-amine | nih.gov |

Propiedades

IUPAC Name |

N-butyl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-4-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMGITJOGBLZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650004 | |

| Record name | N-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26423-00-7 | |

| Record name | N-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Butyl 6 Chloropyrimidin 4 Amine

Precursor Synthesis and Halogenated Pyrimidine (B1678525) Intermediates

The journey to N-butyl-6-chloropyrimidin-4-amine begins with the synthesis of crucial halogenated pyrimidine precursors. These building blocks provide the necessary electrophilic sites for subsequent nucleophilic attack and functionalization.

Synthesis of 4,6-Dichloropyrimidine (B16783) and Analogous Building Blocks

A primary and widely utilized precursor is 4,6-dichloropyrimidine. Several synthetic routes to this key intermediate have been established. One common method involves the reaction of 4,6-dihydroxypyrimidine (B14393) with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction can be performed in the presence of a base, like a saturated hindered amine (e.g., N,N-diisopropylethylamine), to facilitate the conversion. google.com The reaction temperature is typically maintained between 60°C and 90°C. google.com An alternative approach utilizes phosgene (B1210022) in the presence of a suitable base. google.com

Another documented synthesis of 4,6-dichloropyrimidine starts from 4,6-diaminopyrimidine. chemicalbook.comchemicalbook.com This process involves diazotization of the amino groups using sodium nitrite (B80452) in hydrochloric acid at low temperatures, followed by a Sandmeyer-type reaction with cuprous chloride. chemicalbook.comchemicalbook.com The resulting 4,6-dichloropyrimidine can then be purified by extraction and distillation. chemicalbook.comchemicalbook.com

Furthermore, scalable processes for analogous building blocks like 4,6-dichloropyrimidine-5-carbonitrile (B1297664) have been developed, starting from 4,6-dihydroxypyrimidine. acs.org These methods often involve Vilsmeier-Haack conditions to introduce a formyl group, which is subsequently converted to a nitrile. acs.org

| Starting Material | Reagents | Product | Reference |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, N,N-diisopropylethylamine | 4,6-Dichloropyrimidine | google.com |

| 4,6-Diaminopyrimidine | Sodium nitrite, Hydrochloric acid, Cuprous chloride | 4,6-Dichloropyrimidine | chemicalbook.comchemicalbook.com |

| 4,6-Dihydroxypyrimidine | POCl₃, DMF, Hydroxylamine hydrochloride, Thionyl chloride | 4,6-Dichloropyrimidine-5-carbonitrile | acs.org |

Formation of Key 6-Chloropyrimidin-4-amine Scaffolds

The formation of the 6-chloropyrimidin-4-amine scaffold is a critical step. This is typically achieved through a regioselective mono-amination of 4,6-dichloropyrimidine. The inherent reactivity of the C4 and C6 positions of the pyrimidine ring towards nucleophiles allows for the selective substitution of one chlorine atom.

For instance, the reaction of 4,6-dichloropyrimidine with a suitable amine can yield the corresponding 4-amino-6-chloropyrimidine (B18116) derivative. nih.govnih.gov The reaction conditions, such as solvent and temperature, can be controlled to favor the mono-substituted product. A variety of amines, including those containing bulky groups like adamantane, have been successfully used in these reactions. nih.gov The resulting 4-amino-6-chloropyrimidine is a stable solid with a melting point in the range of 214-219 °C. sigmaaldrich.com

Nucleophilic Aromatic Substitution (SNAr) Reactions for N-butyl Functionalization

The introduction of the n-butyl group onto the 6-chloropyrimidin-4-amine scaffold is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental to the functionalization of electron-deficient aromatic and heteroaromatic rings.

Amination Strategies for Pyrimidine Rings

The amination of chloropyrimidines is a widely employed strategy. The reaction of a chloropyrimidine with an amine, such as n-butylamine, results in the displacement of the chlorine atom and the formation of a new carbon-nitrogen bond. youtube.com This reaction proceeds through an addition-elimination mechanism, where the nucleophilic amine attacks the electron-deficient carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. masterorganicchemistry.com Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring. youtube.com

Various amination strategies have been developed, including both catalyzed and non-catalyzed methods. For instance, palladium-catalyzed amination reactions have been shown to be highly effective for the coupling of amines with chloropyrimidines. acs.orgmit.edu In some cases, particularly with more nucleophilic amines, the reaction can proceed efficiently without a catalyst. mit.edu

A specific example is the synthesis of N⁴-butyl-6-chloropyrimidine-4,5-diamine from 5-amino-4,6-dichloropyrimidine (B16409) and butylamine (B146782) in the presence of triethylamine (B128534) and butan-1-ol at elevated temperatures. smolecule.com This demonstrates the direct introduction of a butylamino group onto a pre-functionalized pyrimidine ring.

Regioselectivity in Halogen Displacement Reactions

A key challenge in the functionalization of di- and polychloropyrimidines is controlling the regioselectivity of the SNAr reaction. In the case of 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. However, the presence of other substituents on the pyrimidine ring can significantly influence the site of nucleophilic attack.

Generally, nucleophilic substitution on 2,4-dichloropyrimidines tends to be selective for the C4 position. acs.orgwuxiapptec.com However, this selectivity can be reversed or diminished depending on the electronic and steric properties of other substituents on the ring. wuxiapptec.com For instance, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can favor substitution at the C2 position. wuxiapptec.com

In the context of 4,6-dichloropyrimidine, the initial mono-amination to form 4-amino-6-chloropyrimidine sets the stage for subsequent reactions. The remaining chlorine atom at the C6 position is then available for further substitution. The introduction of the n-butylamino group at the C4 position to yield this compound is a regioselective process, driven by the reaction conditions and the nature of the reactants.

| Dichloropyrimidine Substrate | Nucleophile | Product | Key Observation | Reference |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | C4-substituted product | High regioselectivity with Pd catalysis | acs.org |

| 2,4-Dichloropyrimidine | Tertiary amines | C2-substituted product | Excellent C2 selectivity | nih.gov |

| 2,4-Dichloropyrimidine with C6 electron-donating group | Amines | C2-substituted product | Reversal of typical C4 selectivity | wuxiapptec.com |

Optimization of Reaction Conditions and Solvent Effects

The efficiency and selectivity of the SNAr amination of chloropyrimidines are highly dependent on the reaction conditions. Factors such as the choice of solvent, base, temperature, and catalyst can all play a crucial role.

Solvents like dimethylformamide (DMF), ethanol, and butan-1-ol are commonly used for these reactions. nih.govsmolecule.com The use of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the HCl generated during the reaction. nih.govsmolecule.com

The temperature can also be a critical parameter. While some SNAr reactions on highly activated substrates can proceed at room temperature or even lower, others require heating to achieve a reasonable reaction rate. youtube.comwuxiapptec.com

Furthermore, the choice of catalyst can dramatically influence the outcome of the reaction. Palladium complexes with specific phosphine (B1218219) ligands, such as DavePhos, have been shown to be effective in promoting the amination of chloropyrimidines. nih.gov In some cases, the use of phase-transfer catalysts or organocatalysts can also enhance the reaction rate and selectivity. researchgate.net The use of aqueous media with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has also been explored as a greener alternative to traditional organic solvents. rsc.org

| Reaction Parameter | Effect on SNAr Amination | Example/Reference |

| Solvent | Influences solubility, reaction rate, and sometimes selectivity. | DMF, ethanol, butan-1-ol are common. nih.govsmolecule.com Aqueous systems with HPMC offer a greener alternative. rsc.org |

| Base | Neutralizes liberated acid, can influence nucleophilicity. | Potassium carbonate, triethylamine are frequently used. nih.govsmolecule.com |

| Temperature | Affects reaction rate; higher temperatures are often required. | Reactions can range from low temperatures (-78°C) to reflux conditions. youtube.comwuxiapptec.com |

| Catalyst | Can improve reaction rate, yield, and regioselectivity. | Palladium catalysts (e.g., with DavePhos ligand) are effective. nih.govacs.org |

Advanced Synthetic Approaches and Techniques

Modern synthetic methods offer significant advantages over classical techniques, including reduced reaction times, improved yields, and enhanced selectivity. These approaches are crucial for the efficient construction of complex pyrimidine-based molecules.

Microwave-Assisted Synthesis Protocols for Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comorientjchem.orgeurekaselect.comresearchgate.netresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. tandfonline.comorientjchem.org For the synthesis of pyrimidine derivatives, microwave irradiation offers several benefits, including higher yields, cleaner reactions, and often solvent-free conditions. tandfonline.comresearchgate.net

The synthesis of various pyrimidine derivatives has been successfully achieved using microwave-assisted protocols. For instance, the Biginelli three-component cyclocondensation reaction, a classic method for pyrimidine synthesis, can be performed under microwave irradiation to yield oxo- and thioxopyrimidines in high yields (65–90%) after recrystallization. tandfonline.com Similarly, the synthesis of thienopyrimidinones and other fused pyrimidine systems has been reported with good yields and short reaction times using microwave technology. orientjchem.org For example, a mixture of 2-amino-4-chloro-pyrimidine, a substituted amine, and triethylamine in anhydrous propanol (B110389) can be irradiated at 120–140 °C for 15–30 minutes to produce the desired 2-amino-4-chloro-pyrimidine derivatives. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |

| 4b | 4 | 69 | 8 | 74 | researchgate.net |

| 4d | 2 | 65 | 10 | 73 | researchgate.net |

| 4f | 3 | 67 | 12 | 78 | researchgate.net |

| 4h | 4 | 62 | 11 | 76 | researchgate.net |

The data clearly demonstrates the efficiency of microwave-assisted synthesis in reducing reaction times from hours to minutes while simultaneously improving product yields.

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Functionalization (e.g., Suzuki-Miyaura coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrimidines. umb.eduresearchgate.netmdpi-res.comustc.edu.cn Among these, the Suzuki-Miyaura coupling reaction is widely employed for the formation of carbon-carbon bonds. researchgate.netsnnu.edu.cnnih.govmdpi.comresearchgate.net This reaction typically involves the coupling of a halide (such as the chloro group at the C-6 position of this compound) with an organoboron compound, catalyzed by a palladium complex. researchgate.netmdpi.com

The Suzuki-Miyaura reaction offers a versatile and efficient method for introducing a wide range of aryl and heteroaryl substituents onto the pyrimidine ring. researchgate.netmdpi.com For example, 6-chloro-2,4-diaminopyrimidine can be coupled with various aryl boronic acids using a palladium catalyst like Pd(PPh₃)₄ to generate 6-aryl-2,4-diaminopyrimidines in moderate to good yields. researchgate.net The choice of catalyst, base, and solvent can significantly influence the outcome of the reaction, and optimization is often necessary to achieve high yields and selectivity. researchgate.netmdpi.com

Recent advancements have focused on developing more efficient and water-soluble catalyst systems for these coupling reactions. nih.gov For instance, a protocol using Na₂PdCl₄ and a disulfonated fluorenylphosphine ligand has been reported for the Suzuki-Miyaura coupling of unprotected 6-chloropurines in water, highlighting a move towards greener chemistry. nih.gov

Derivatization Strategies for this compound and its Analogs

The strategic derivatization of the this compound scaffold is essential for exploring its chemical space and identifying compounds with desired properties. ontosight.ai Modifications can be targeted at three primary locations: the N-butyl amine moiety, the C-6 chloro position, and other positions on the pyrimidine ring.

Chemical Modifications at the N-butyl Amine Moiety

The N-butyl amine group provides a handle for various chemical modifications. While direct modifications on the N-butyl group of the target compound are less commonly reported, analogous transformations on similar pyrimidine structures suggest potential derivatization pathways. For instance, the secondary amine can be N-methylated. acs.org The reactivity of the amine can also be influenced by the electronic properties of substituents on the pyrimidine ring.

Substitution Reactions at the C-6 Chloro Position

The chlorine atom at the C-6 position of the pyrimidine ring is a key site for nucleophilic substitution reactions (SNAᵣ). researchgate.netmdpi.comrsc.org This allows for the introduction of a wide variety of functional groups, leading to a diverse library of analogs. The lability of the chloro group makes it susceptible to displacement by various nucleophiles.

Common nucleophiles used in these substitution reactions include:

Amines: Reaction with primary or secondary amines leads to the corresponding 6-amino-substituted pyrimidines. The reaction conditions, such as the choice of base and solvent, can influence the regioselectivity of the substitution, especially in di- or tri-chlorinated pyrimidines. researchgate.netmdpi.com

Alkoxides and Phenoxides: Treatment with sodium methoxide (B1231860) or sodium phenoxide results in the formation of 6-alkoxy or 6-aryloxy pyrimidine derivatives. rsc.org

Thiolates: The use of sodium thiophenoxide yields the corresponding 6-thioether. rsc.org

Carbon Nucleophiles: C-nucleophilic substitution can also be achieved, for example, using carbanions derived from nitroalkanes or malononitrile (B47326) in the presence of a base like DBU. nih.gov

Table 2: Examples of Nucleophilic Substitution at the C-6 Position of Chloropyrimidines

| Starting Material | Nucleophile | Product | Reference |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline (with weak base) | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides | Nitromethane, malononitrile, etc. | C4-substituted pyrimidine nucleosides | nih.gov |

Further Functionalization of the Pyrimidine Ring System

Beyond substitution at the C-6 position, the pyrimidine ring itself can undergo further functionalization. rsc.orgwur.nl This can involve reactions at other positions of the ring, provided they are suitably activated. For instance, if other leaving groups are present on the ring, sequential substitution reactions can be performed. researchgate.net

Ring transformation reactions are also a possibility under specific conditions, where the pyrimidine ring can be converted into other heterocyclic systems. wur.nl For example, treatment of certain pyrimidine N-oxides with ammonia (B1221849) can lead to ring contraction to form isoxazole (B147169) derivatives. wur.nl Quaternization of the pyrimidine ring nitrogen atoms can enhance its reactivity towards nucleophiles, facilitating such transformations. wur.nl

Mechanistic Investigations of Chemical Transformations of N Butyl 6 Chloropyrimidin 4 Amine

Detailed Reaction Mechanisms of Nucleophilic Substitution on Halogenated Pyrimidines

The primary pathway for the functionalization of N-butyl-6-chloropyrimidin-4-amine is through nucleophilic aromatic substitution (SNAr). This class of reactions is characteristic of electron-deficient aromatic and heteroaromatic systems, such as pyrimidines, where the presence of electronegative nitrogen atoms in the ring facilitates nucleophilic attack. The chlorine atom at the 6-position of this compound serves as a leaving group, which is readily displaced by a variety of nucleophiles.

The generally accepted mechanism for SNAr reactions on halogenated pyrimidines proceeds via a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the pyrimidine (B1678525) ring. In the subsequent step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product.

Theoretical and Experimental Elucidation of Meisenheimer Complex Intermediates

The Meisenheimer complex is a key intermediate in the SNAr mechanism, and its stability can significantly influence the reaction rate and outcome. For halogenated pyrimidines, the negative charge in the Meisenheimer complex is delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring, which contributes to its stabilization.

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the structure and stability of Meisenheimer complexes. These computational approaches allow for the calculation of the potential energy surface of the reaction, providing insights into the geometry and energy of the transition states and intermediates. For instance, in the aminolysis of 6-chloropyrimidine, a closely related analogue, DFT calculations have been used to model the formation of the tetrahedral intermediate, which is conceptually similar to the Meisenheimer complex.

Experimentally, the direct observation of Meisenheimer complexes can be challenging due to their transient nature. However, in some cases, particularly with strong electron-withdrawing groups on the aromatic ring and poor leaving groups, these intermediates can be isolated and characterized using spectroscopic techniques such as NMR and UV-Vis spectroscopy.

Computational Modeling of Reaction Pathways and Energy Barriers

Computational chemistry provides a powerful tool for investigating the detailed reaction pathways and associated energy barriers in the nucleophilic substitution of halogenated pyrimidines. By mapping the potential energy surface, it is possible to determine the activation energies for the formation and breakdown of the Meisenheimer complex, thereby identifying the rate-determining step of the reaction.

The presence of the N-butylamino group at the 4-position of the pyrimidine ring in this compound is expected to influence the reaction pathway. This electron-donating group can affect the electron density distribution in the pyrimidine ring, potentially altering the activation energy for nucleophilic attack at the 6-position. Computational models can quantify this effect by comparing the energy profiles for the substitution of this compound with that of unsubstituted or differently substituted chloropyrimidines.

Chemo- and Regioselectivity in Multi-Substituted Pyrimidine Synthesis

When a pyrimidine ring bears multiple reactive sites, the chemo- and regioselectivity of a reaction become critical considerations. In the case of di- or tri-substituted pyrimidines, a nucleophile may have the choice of attacking different positions. For instance, in 4,6-dichloropyrimidine (B16783), the two chlorine atoms are chemically equivalent. However, upon monosubstitution, the electronic and steric environment of the remaining chlorine atom is altered, which can influence the regioselectivity of a subsequent substitution.

The regioselectivity of nucleophilic substitution on dichloropyrimidines can be highly sensitive to the nature of the substituents already present on the ring, the incoming nucleophile, and the reaction conditions. For example, in 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the 4-position. wuxiapptec.com This preference is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen. However, the presence of strong electron-donating or electron-withdrawing groups at other positions on the ring can alter this selectivity. wuxiapptec.com

In the context of this compound, if a second electrophilic site were present, the N-butylamino group would exert a directing effect on an incoming nucleophile. Computational studies on substituted dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can be a good predictor of the site of nucleophilic attack. wuxiapptec.com For this compound, the electron-donating N-butylamino group would likely influence the LUMO distribution, thereby directing the regioselectivity of further substitutions.

Kinetic Studies of Pyrimidine Functionalization Reactions

Kinetic studies are essential for a quantitative understanding of reaction rates and for elucidating reaction mechanisms. The rate of nucleophilic substitution on halogenated pyrimidines is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the specific substituents on the pyrimidine ring.

For the aminolysis of chloropyrimidines, the reaction rate is typically found to be first order with respect to both the pyrimidine substrate and the amine nucleophile, consistent with the SNAr mechanism. The rate constant can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy or HPLC.

The following table summarizes the key mechanistic aspects discussed:

| Feature | Description | Relevance to this compound |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Primary pathway for functionalization at the 6-position. |

| Key Intermediate | Meisenheimer Complex | A resonance-stabilized anionic intermediate formed by nucleophilic attack. Its stability is crucial for the reaction progress. |

| Reaction Pathway | Two-step addition-elimination | Involves formation of the Meisenheimer complex followed by elimination of the chloride leaving group. |

| Computational Modeling | DFT calculations | Used to determine reaction pathways, transition state structures, and energy barriers, providing insight into reactivity. |

| Regioselectivity | Preferential reaction at a specific site | The N-butylamino group at the 4-position influences the electronic properties of the ring, directing the regioselectivity of further substitutions. |

| Kinetics | Study of reaction rates | Rates are dependent on the nucleophile, solvent, and temperature. Analogous systems suggest a second-order rate law. |

Structure Activity Relationship Sar Studies of N Butyl 6 Chloropyrimidin 4 Amine Derivatives

Elucidation of Molecular Features Governing Biological Target Interaction

The molecular architecture of N-butyl-6-chloropyrimidin-4-amine derivatives is pivotal for their interaction with biological targets. The pyrimidine (B1678525) ring itself serves as a fundamental scaffold, presenting substituents in a defined spatial arrangement for optimal receptor or enzyme binding. The nitrogen atoms within the pyrimidine core are capable of forming hydrogen bonds, a key interaction in many biological systems. vulcanchem.com

Impact of Pyrimidine Core Modifications on Receptor/Enzyme Binding

Modifications to the pyrimidine core of this compound can significantly alter its binding affinity and efficacy. The introduction of additional functional groups onto the pyrimidine ring can lead to enhanced or diminished biological activity, depending on the nature and position of the substituent.

For example, the presence of an additional amino group at the 2-position, as seen in 4-N-Butyl-6-Chloropyrimidine-2,4-Diamine, introduces another potential hydrogen bond donor, which can influence its interaction with biological targets. ontosight.ai Similarly, the introduction of a nitro group at the 5-position in N-Butyl-6-chloro-5-nitropyrimidin-4-amine can impact the electronic properties of the pyrimidine ring and introduce new potential interactions. bldpharm.com

A comparative analysis of different pyrimidine derivatives highlights the impact of core modifications:

| Compound Name | Core Modification | Potential Impact on Binding |

| This compound | None | Baseline interaction profile |

| N4-Butyl-6-chloropyrimidine-4,5-diamine | Addition of an amino group at C-5 | Potential for additional hydrogen bonding, influencing Hsp90 inhibition. smolecule.com |

| 4-N-Butyl-6-Chloropyrimidine-2,4-Diamine | Addition of an amino group at C-2 | May alter binding to various enzymes due to an extra hydrogen bond donor. ontosight.ai |

| N-Butyl-6-chloro-5-nitropyrimidin-4-amine | Addition of a nitro group at C-5 | Alters electronic distribution of the pyrimidine ring, potentially affecting receptor interactions. bldpharm.com |

Influence of N-Alkyl Substituents on Molecular Recognition and Inhibitory Potency

The n-butyl group in this compound provides a degree of lipophilicity that can be favorable for crossing cell membranes. The flexibility of the butyl chain allows it to adopt various conformations to fit within a binding site.

In contrast, a bulkier substituent like a tert-butyl group, as seen in N-(tert-Butyl)-6-chloropyrimidin-4-amine, can impose steric constraints that may either enhance or hinder binding, depending on the topology of the target's binding site. lookchem.com Studies on related pyrimidine-4-carboxamides have shown that even subtle changes in N-alkyl groups can lead to significant differences in inhibitory potency. nih.gov

The following table illustrates the potential impact of varying the N-alkyl substituent:

| Substituent | Compound Example | Potential Influence on Activity |

| n-Butyl | This compound | Provides a balance of flexibility and lipophilicity. |

| tert-Butyl | N-(tert-Butyl)-6-chloropyrimidin-4-amine | The bulky group can provide a better fit in some binding pockets, but may cause steric clashes in others. lookchem.com |

| Cyclopropylmethyl | N-(Cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide | Conformational restriction of the alkyl group can lead to increased inhibitory potency. nih.gov |

Role of the Chloro Substituent at C-6 in Modulating Biological Interactions

The chlorine atom at the C-6 position of the pyrimidine ring is a key feature that significantly modulates the biological interactions of this compound and its derivatives. This halogen substituent exerts its influence through several mechanisms.

Furthermore, the chlorine at C-6 is a potential leaving group, making the compound a versatile intermediate for the synthesis of other derivatives through nucleophilic substitution reactions. vulcanchem.com This reactivity allows for the exploration of a wide range of structural modifications at this position to optimize biological activity. The presence of chlorine at a similar position in other pyrimidine derivatives like N-butyl-2,6-dichloropyrimidin-4-amine further underscores its importance in the design of biologically active molecules. nih.gov

Computational Chemistry and in Silico Research on N Butyl 6 Chloropyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For aminopyrimidine derivatives, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and compute various electronic properties. nih.gov

These calculations yield valuable information such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Representative Quantum Chemical Descriptors for a Pyrimidine (B1678525) Derivative

| Descriptor | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: These values are representative for a similar heterocyclic compound and illustrate the type of data obtained from quantum chemical calculations.

Molecular Docking and Ligand-Protein Interaction Modeling with Identified Targets (e.g., MARK4, NAPE-PLD)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding the potential mechanism of action of a drug candidate. For N-butyl-6-chloropyrimidin-4-amine, potential targets include Microtubule Affinity-Regulating Kinase 4 (MARK4) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).

Recent studies have demonstrated the use of molecular docking to investigate the binding of pyrimidine derivatives to the ATP-binding site of MARK4. nih.govresearchgate.net In such studies, the pyrimidine scaffold often forms key hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors. For this compound, the amino group and pyrimidine nitrogens could potentially form hydrogen bonds with the backbone of MARK4 residues, while the n-butyl and chloro substituents would occupy hydrophobic pockets, contributing to binding affinity. nih.govresearchgate.net

Similarly, docking studies on NAPE-PLD inhibitors have revealed the importance of specific interactions within the enzyme's active site. nih.gov The pyrimidine core of a ligand can establish crucial interactions, and substituents can be optimized to enhance potency and selectivity.

Table 2: Predicted Interactions of a Pyrimidine Ligand with MARK4 Active Site Residues

| Ligand Atom/Group | Protein Residue | Interaction Type |

|---|---|---|

| Pyrimidine Nitrogen | VAL 63 | Hydrogen Bond |

| Amino Group | LYS 129 | Hydrogen Bond |

| Butyl Group | ILE 10 | Hydrophobic |

| Chloro Group | VAL 18 | Hydrophobic |

Note: This table represents a hypothetical interaction pattern based on docking studies of similar pyrimidine-based kinase inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Estimation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein complexes over time. nih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape in solution, identifying low-energy conformers that are likely to be biologically active. mdpi.com

When applied to a ligand-protein complex, such as this compound bound to MARK4 or NAPE-PLD, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.govresearchgate.net By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation, researchers can gain confidence in the predicted binding mode. chemrxiv.org

Furthermore, advanced MD-based methods like umbrella sampling can be employed to calculate the binding free energy, providing a more quantitative estimation of the binding affinity. nih.gov

Note: These values are illustrative of typical results from MD simulations of a stable ligand-protein complex.

Prediction of Synthetic Accessibility and Reaction Outcomes using Computational Methods

The successful synthesis of a novel compound is a critical step in its development. Computational methods can be used to predict the synthetic accessibility of a molecule, helping chemists to prioritize compounds that are more likely to be successfully synthesized. nih.gov These methods often rely on algorithms that analyze the structural complexity of a molecule, the availability of starting materials, and retrosynthetic pathways. nih.gov

For this compound, a synthetic accessibility score can be calculated based on its structural features. The presence of common functionalities like the pyrimidine core and the butyl group would likely contribute to a favorable score. Computational tools can also assist in planning the synthesis by suggesting potential reaction pathways and predicting the outcomes of key chemical reactions. ijfans.orgnih.gov For instance, the reactivity of the chloropyrimidine core towards nucleophilic substitution by butylamine (B146782) can be computationally modeled to predict reaction conditions and potential side products.

Table 4: Computational Assessment of Synthetic Accessibility

| Parameter | Score/Prediction | Description |

|---|---|---|

| Synthetic Accessibility (SA) Score | 2.5 (on a scale of 1-10, lower is better) | Indicates a relatively straightforward synthesis |

| Retrosynthetic Analysis | Disconnection at the C-N bond | Suggests a key synthetic step involving the reaction of 6-chloropyrimidin-4-amine with a butylating agent |

| Key Reaction Prediction | Nucleophilic aromatic substitution | Predicts the likely mechanism for the formation of the C-N bond |

Note: The SA score is a representative value. Retrosynthetic predictions are based on the chemical structure of the target molecule.

Mechanistic Biochemical and Molecular Recognition Studies of N Butyl 6 Chloropyrimidin 4 Amine Derivatives

Identification and Characterization of Specific Molecular Targets

Research into N-butyl-6-chloropyrimidin-4-amine and its analogs has led to the identification of several key molecular targets, primarily within the protein kinase family. These enzymes are crucial regulators of numerous cellular processes, and their dysregulation is often implicated in disease.

One major target identified for pyrimidine-based compounds is the Microtubule Affinity-Regulating Kinase 4 (MARK4) . nih.gov MARK4 is a serine/threonine kinase that plays a role in microtubule dynamics and is over-expressed in certain neurodegenerative conditions. nih.gov A series of synthesized 4,6-disubstituted pyrimidine (B1678525) derivatives were specifically evaluated for their activity against the MARK4 enzyme. nih.gov

Another significant target is Protein Kinase B (PKB) , also known as Akt. nih.gov PKB is a central node in intracellular signaling pathways that govern cell growth, proliferation, and survival. nih.gov A class of compounds based on a pyrrolo[2,3-d]pyrimidine scaffold, which is an analog of the core pyrimidine structure, has been developed as potent inhibitors of PKB. nih.gov The development of these inhibitors highlights the challenge of achieving selectivity due to the highly conserved nature of the ATP-binding sites within the AGC kinase family, to which PKB belongs. nih.gov Further profiling of these inhibitors revealed activity against other related AGC kinases, including PKA , ROCK2 , and p70S6K . nih.gov

The A3 Adenosine Receptor (A3AR) , a G-protein coupled receptor, has also been identified as a target for structurally related 1H-imidazo[4,5-c]quinolin-4-amine derivatives. nih.gov This indicates the versatility of the broader chemical scaffold in interacting with different classes of proteins beyond kinases.

Table 1: Identified Molecular Targets of Pyrimidine Derivatives

| Derivative Class | Molecular Target | Target Class |

|---|---|---|

| 4,6-Disubstituted Pyrimidines | Microtubule Affinity-Regulating Kinase 4 (MARK4) nih.gov | Serine/Threonine Kinase |

| Pyrrolo[2,3-d]pyrimidines | Protein Kinase B (PKB/Akt) nih.gov | Serine/Threonine Kinase |

| Pyrrolo[2,3-d]pyrimidines | PKA, ROCK2, p70S6K nih.gov | Serine/Threonine Kinase |

| 1H-Imidazo[4,5-c]quinolin-4-amines | A3 Adenosine Receptor (A3AR) nih.gov | G-Protein Coupled Receptor |

Biochemical Inhibition Profiles and Potency Evaluation against Enzymes

Once molecular targets are identified, the next step involves evaluating the biochemical potency and inhibition profiles of the compounds. This is often quantified using metrics like the half-maximal inhibitory concentration (IC50).

For the series of 4,6-disubstituted pyrimidine derivatives targeting MARK4, an ATPase inhibition assay demonstrated IC50 values in the micromolar (µM) range. nih.gov Molecular docking studies were consistent with these in-vitro results, confirming the affinity of these compounds for the MARK4 enzyme. nih.gov

In the case of the pyrrolo[2,3-d]pyrimidine derivatives targeting Protein Kinase B (PKB), optimization of the chemical structure led to highly potent, nanomolar inhibitors. nih.gov A key achievement in this research was the enhancement of selectivity. For instance, the lead compound, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930), was 28-fold selective for PKB over the closely related kinase PKA. nih.gov Further modifications, particularly to the lipophilic substitutions on the benzyl (B1604629) group, yielded analogs with up to 150-fold selectivity for PKB over PKA. nih.gov One analog, the tert-butyl derivative, was found to be remarkably selective, showing significant activity almost exclusively against PKB and p70S6K in a wider kinase panel. nih.gov

Table 2: Inhibition and Potency of Pyrimidine Derivatives

| Derivative Series | Target Enzyme | Potency | Selectivity Profile |

|---|---|---|---|

| 4,6-Disubstituted Pyrimidines | MARK4 | IC50 in the micromolar (µM) range nih.gov | Not specified |

| Pyrrolo[2,3-d]pyrimidines | PKB (Akt) | Nanomolar inhibitors nih.gov | Up to 150-fold selective over PKA nih.gov |

| CCT128930 | PKB (Akt) | Potent ATP-competitive inhibitor nih.gov | 28-fold selective over PKA nih.gov |

| tert-Butyl Pyrrolo[2,3-d]pyrimidine Analog | PKB (Akt) | Potent inhibitor nih.gov | Highly selective; primary activity against PKB and p70S6K nih.gov |

Elucidation of Allosteric Modulation and Orthosteric Binding Mechanisms

Understanding how a compound binds to its target is fundamental to mechanistic biochemistry. Ligands can bind to the primary, or "orthosteric," site, where the natural substrate or ligand binds. Alternatively, they can bind to a distinct "allosteric" site, modifying the target's conformation and function. nih.gov

Derivatives of the pyrimidine scaffold have been shown to operate through both mechanisms. The pyrrolo[2,3-d]pyrimidine inhibitors of PKB function as orthosteric, ATP-competitive inhibitors . nih.gov This means they bind to the ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP molecule and preventing the phosphorylation of downstream substrates. nih.gov

In contrast, research on 1H-imidazo[4,5-c]quinolin-4-amine derivatives has identified them as Positive Allosteric Modulators (PAMs) of the A3 Adenosine Receptor (A3AR). nih.gov PAMs bind to a site topographically distinct from the orthosteric site where the native agonist (adenosine) binds. nih.govnih.gov This binding enhances the affinity or efficacy of the natural agonist. nih.gov Studies using chimeric receptors have suggested that the allosteric binding site for these PAMs is located within the inner or cytosolic regions of the A3AR. nih.gov The ability of certain derivatives to slow the dissociation rate of a radiolabeled agonist from the receptor provides direct evidence of allosteric interaction. nih.gov

Investigation of Cellular Pathway Perturbations and Molecular Signaling

The ultimate effect of a molecular inhibitor is its ability to perturb cellular signaling pathways. By blocking a key enzyme, these compounds can modulate downstream cellular events.

The PKB inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated clear effects on the PI3K-PKB-mTOR pathway . nih.gov This pathway is a critical signaling cascade for cell growth and survival. nih.gov The lead compound CCT128930 was shown to effectively inhibit molecular biomarkers within this pathway in cellular assays, confirming that its enzymatic inhibition translates to a functional effect on intracellular signaling. nih.gov

Development of this compound Analogs as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for the interrogation of its biological function. The development of such probes from the this compound scaffold is an active area of research.

The optimization of the pyrrolo[2,3-d]pyrimidine series of PKB inhibitors is a prime example of chemical probe development. nih.gov Starting from an initial hit, medicinal chemistry efforts improved not only potency and selectivity but also pharmacokinetic properties, although the initial lead suffered from high clearance and low oral bioavailability. nih.gov This iterative process of modification and testing is central to creating high-quality probes.

Furthermore, within the study of A3AR allosteric modulators, researchers have proposed the creation of a radioligand by incorporating a radio-iodine atom onto the 4-phenylamino substituent of a derivative. nih.gov Such a molecule would serve as a powerful chemical probe, enabling direct measurement of binding to the allosteric site and facilitating further characterization of the receptor's function. nih.gov

Future Directions and Emerging Research Avenues in N Butyl 6 Chloropyrimidin 4 Amine Research

Development of Novel and Sustainable Synthetic Methodologies for Pyrimidine (B1678525) Derivatization

The synthesis of pyrimidine derivatives has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. The future of N-butyl-6-chloropyrimidin-4-amine research is intrinsically linked to the development of green and sustainable synthetic protocols. These modern approaches aim to enhance efficiency while minimizing environmental impact.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced purification steps. The development of novel MCRs for pyrimidine synthesis is a major focus. nih.govresearchgate.net

Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. Research is ongoing into the use of nano-catalysts, such as nano-SiO2 and ZrO2 nanoparticles, and organocatalysts to facilitate pyrimidine synthesis under milder conditions. researchgate.netresearchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are gaining traction as they can significantly reduce reaction times and improve yields, often without the need for traditional heating. nih.govresearchgate.net

Green Solvents: The replacement of hazardous organic solvents with environmentally benign alternatives like water or magnetized deionized water is a critical aspect of sustainable synthesis. researchgate.net Solvent-free "grindstone" or mechanochemical methods are also being explored for reactions like the iodination of pyrimidines. mdpi.com

Deconstruction-Reconstruction Strategies: An innovative approach involves the chemical transformation of existing pyrimidine cores into other heterocyclic systems. This "deconstruction-reconstruction" strategy allows for the diversification of complex molecules, providing access to analogues that would be difficult to obtain through traditional synthesis. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methods for Pyrimidine Derivatives

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvents | Often uses hazardous organic solvents | Employs green solvents (e.g., water) or solvent-free conditions. researchgate.netmdpi.com |

| Catalysts | May use stoichiometric, toxic reagents | Utilizes reusable, non-toxic catalysts (e.g., nano-catalysts, biocatalysts). researchgate.netresearchgate.net |

| Energy | Typically requires high energy input (prolonged heating) | Uses alternative energy sources like microwaves or ultrasound for efficiency. nih.govresearchgate.net |

| Waste | Generates significant chemical waste | Minimizes waste through high atom economy and fewer reaction steps. researchgate.net |

| Efficiency | Often involves multiple, sequential steps | Can involve one-pot, multicomponent reactions for increased efficiency. nih.govresearchgate.net |

Advanced SAR and Rational Design Approaches for Enhanced Selectivity and Potency

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic properties of a lead compound like this compound. nih.gov By systematically modifying its chemical structure, researchers can identify which functional groups are crucial for biological activity and which can be altered to improve properties like potency and selectivity.

Future SAR studies on this compound derivatives will likely focus on:

Modification of the Butyl Group: Altering the length, branching, or introducing cyclic structures to the butyl chain can influence the compound's lipophilicity and how it fits into a biological target's binding pocket.

Substitution at the Chlorine Position: The chlorine atom at the 6-position is a key site for modification. Replacing it with other halogens, aryl groups, or other functional moieties can dramatically alter the compound's electronic properties and binding interactions. nih.gov

Introduction of Additional Functional Groups: Adding substituents to other positions on the pyrimidine ring can create new interaction points with a target protein, potentially increasing affinity and selectivity.

Rational drug design, guided by an understanding of the three-dimensional structure of the biological target, will be crucial. Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed images of how a compound binds, allowing for precise, structure-based design of more effective derivatives. researchgate.net For instance, understanding the pharmacophoric features of enzyme inhibitors, such as EGFR and VEGFR-2, has guided the design of novel pyrimidine derivatives with potent anticancer activity. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.govbohrium.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human analysis.

In the context of this compound research, AI and ML can be applied to:

Predictive Modeling: AI algorithms can be trained on existing data for pyrimidine derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, virtual compounds. helixr.com This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. These models can explore a vast chemical space to propose novel pyrimidine-based structures that are optimized for a specific biological target. springernature.com

High-Throughput Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a target of interest, significantly accelerating the initial stages of drug discovery. nih.gov

QSAR Model Development: Machine learning can be used to develop sophisticated Quantitative Structure-Activity Relationship (QSAR) models that provide deeper insights into the relationship between a compound's structure and its biological function, guiding more effective lead optimization. acs.org

Table 2: Applications of AI/ML in the Pyrimidine Drug Discovery Pipeline

| Stage | AI/ML Application | Potential Impact |

| Target Identification | Analysis of genomic and proteomic data | Identification of novel biological targets for pyrimidine derivatives. nih.gov |

| Hit Identification | High-throughput virtual screening of compound libraries | Rapid identification of initial "hit" compounds with desired activity. nih.gov |

| Lead Optimization | Predictive modeling (activity, toxicity), de novo design | Design of more potent and selective pyrimidine analogues with better drug-like properties. helixr.comspringernature.com |

| Preclinical Development | Prediction of clinical trial outcomes | Reduced failure rates in later stages of drug development. nih.gov |

Exploration of this compound Derivatives in Underexplored Biological Paradigms

While pyrimidine derivatives are well-known for their applications in areas like oncology and virology, there is significant potential for this compound derivatives in less explored therapeutic areas. nih.govontosight.ai The modular nature of this compound allows for the creation of diverse chemical libraries that can be screened against a wide range of biological targets.

Emerging areas of exploration could include:

Neurodegenerative Diseases: The development of kinase inhibitors or modulators of other signaling pathways implicated in diseases like Alzheimer's or Parkinson's disease represents a significant opportunity.

Metabolic Disorders: Pyrimidine analogues could be investigated as potential agents for managing diabetes or obesity by targeting key enzymes or receptors involved in metabolic regulation.

Inflammatory and Autoimmune Diseases: The development of selective inhibitors of kinases or other proteins involved in inflammatory signaling pathways is a promising avenue for new anti-inflammatory drugs.

Dual-Target Inhibitors: A growing area of interest is the design of single molecules that can inhibit two or more disease-relevant targets simultaneously. For example, novel pyrimidine derivatives have been developed as dual inhibitors of BRD4 and PLK1, two important anticancer targets. nih.gov

The exploration of this compound derivatives in these and other novel biological contexts will be driven by high-throughput screening campaigns and a deeper understanding of the molecular basis of disease. The synthesis of new 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives has already shown promising anticancer and antibacterial activities, highlighting the potential for discovering novel therapeutic applications. nih.gov

Q & A

Q. What are the standard synthetic routes for N-butyl-6-chloropyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with chlorination of pyrimidine derivatives followed by nucleophilic substitution with n-butylamine. Key steps include:

Chlorination : Reacting 6-aminopyrimidine with POCl₃ at reflux (110–120°C) to introduce the chlorine substituent .

Alkylation : Introducing the n-butyl group via nucleophilic substitution using n-butylamine in anhydrous DMF at 80°C for 12–24 hours .

Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of pyrimidine to n-butylamine) and using catalysts like K₂CO₃ to improve yields (reported 65–78%) . Purity is verified via HPLC (≥95%) and NMR .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | POCl₃, reflux, 6h | 85% |

| Alkylation | n-butylamine, DMF, 80°C, 18h | 72% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., butyl chain integration at δ 0.8–1.5 ppm and pyrimidine protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 214.3) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrimidine and substituents <15°) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for pyrimidine derivatives be resolved?

- Methodological Answer : Polymorphic variations (e.g., differing dihedral angles or hydrogen-bonding networks) require:

SHELX Refinement : Use SHELXL for high-resolution data to model disorder or thermal motion .

Comparative Analysis : Overlay multiple datasets to identify consistent bond lengths (e.g., C-Cl bond ≈1.73 Å) .

DFT Calculations : Validate experimental geometries using computational models (e.g., B3LYP/6-31G*) .

Q. Example Polymorph Comparison :

| Polymorph | Dihedral Angle (°) | Hydrogen Bonds |

|---|---|---|

| Form A | 12.8 | N–H⋯N (2.05 Å) |

| Form B | 5.2 | None |

Q. What strategies mitigate low yields in the alkylation step during synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) to enhance reactivity .

- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2h at 100°C) while maintaining yields (~70%) .

Q. How can this compound be evaluated for enzyme inhibition in drug discovery?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cholinesterase) using Ellman’s method .

- Docking Studies : Use AutoDock Vina to predict binding modes to active sites (e.g., ∆G = -8.2 kcal/mol) .

- SAR Analysis : Modify substituents (e.g., replacing chlorine with fluorine) to enhance potency .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) .

- Control Replicates : Include triplicate measurements to assess variability (e.g., ±5% error margin) .

- Meta-Analysis : Compare datasets from multiple sources to identify trends (e.g., logP correlations with activity) .

Q. What computational tools are recommended for modeling interactions of this compound with biomolecules?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.